molecular formula C19H23ClFNO3 B12489001 2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methylpropan-1-ol

2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methylpropan-1-ol

Cat. No.: B12489001
M. Wt: 367.8 g/mol
InChI Key: RTLVZLJLCAFHDJ-UHFFFAOYSA-N
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Description

2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methylpropan-1-ol is a complex organic compound that features a combination of chloro, fluoro, methoxy, and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzyl Ether: The reaction between 3-chloro-4-hydroxy-5-methoxybenzyl alcohol and 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the benzyl ether.

    Amination: The intermediate product is then subjected to amination using a suitable amine, such as 2-amino-2-methylpropan-1-ol, under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methylpropan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving signal transduction and receptor binding.

Mechanism of Action

The mechanism of action of 2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzyl bromide
  • 4-Fluorobenzyl chloride
  • 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde

Uniqueness

2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methylpropan-1-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems.

Properties

Molecular Formula

C19H23ClFNO3

Molecular Weight

367.8 g/mol

IUPAC Name

2-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C19H23ClFNO3/c1-19(2,12-23)22-10-14-8-16(20)18(17(9-14)24-3)25-11-13-4-6-15(21)7-5-13/h4-9,22-23H,10-12H2,1-3H3

InChI Key

RTLVZLJLCAFHDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC

Origin of Product

United States

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